2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is an organic compound with the molecular formula C11H10N2O3 It is a derivative of phthalazine and is characterized by the presence of a methyl group, a keto group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the methyl and acetic acid groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
Uniqueness
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(7-methyl-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-3-8-5-12-13(6-10(14)15)11(16)9(8)4-7/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
CALDKUCJMLLPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
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